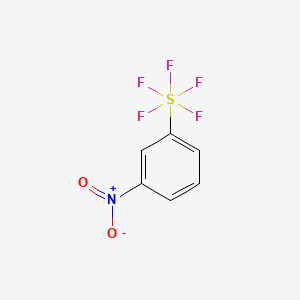

3-Nitrophenylsulfur Pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro-(3-nitrophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-2-5(4-6)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTNQYCPXJMFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379675 | |

| Record name | 3-Nitrophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-26-5 | |

| Record name | (OC-6-21)-Pentafluoro(3-nitrophenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-3-(pentafluorosulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitrophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylsulfur Pentafluoride

CAS Number: 2613-26-5

This technical guide provides a comprehensive overview of 3-Nitrophenylsulfur Pentafluoride, a key reagent in modern synthetic chemistry, particularly for the introduction of the bioisosterically significant pentafluorosulfanyl (SF₅) group. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound is a light yellow to orange clear liquid under standard conditions.[1] Its physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 2613-26-5 | [2][3] |

| Molecular Formula | C₆H₄F₅NO₂S | [2][3][4] |

| Molecular Weight | 249.16 g/mol | [2][3][4] |

| Melting Point | 0 °C | [2][3] |

| Boiling Point | 106 °C at 2 mm Hg | [2][3] |

| Density | 1.665 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.475 | [2][3] |

| Flash Point | >230 °F | [2][3] |

| Water Solubility | Difficult to mix in water | [2][3] |

| Appearance | Light yellow to orange clear liquid | [1] |

Synthesis and Reactions

The synthesis of arylsulfur pentafluorides has historically been challenging. Early methods involving the direct fluorination of disulfides with elemental fluorine or the use of expensive reagents like silver difluoride often resulted in low yields.[5][6] More practical and scalable methods have since been developed.

One notable synthetic approach involves a two-step process:

-

Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride to form an arylsulfur chlorotetrafluoride intermediate.[5][6][7]

-

Subsequent treatment of the arylsulfur chlorotetrafluoride with a fluoride source, such as zinc difluoride (ZnF₂) or hydrogen fluoride (HF), to yield the final arylsulfur pentafluoride.[5][6][7]

A direct method for the synthesis of nitrophenylsulfur pentafluoride involves the treatment of bis(m-nitrophenyl) disulfide with diluted molecular fluorine (F₂) in acetonitrile at low temperatures, affording the product in approximately 40% yield.[5][6]

This compound is a valuable building block in organic synthesis. For instance, it can undergo palladium-catalyzed direct arylation reactions with aryl bromides to form complex biaryl structures.

Experimental Protocols

Detailed Experimental Protocol for Pd-Catalyzed Direct Arylation of this compound with Bromobenzene:

This protocol describes the synthesis of 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride, as detailed by TCI AMERICA.

Materials:

-

This compound (0.5 mmol, 1.0 equiv.)

-

Bromobenzene (1.5 equiv.)

-

(allylPdCl)₂ (2.5 mol%)

-

PCy₃·HBF₄ (7.5 mol%)

-

K₂CO₃ (1.8 equiv.)

-

2,2-dimethylbutyric acid (0.3 equiv.)

-

Toluene (0.8 mL)

-

25 mL Schlenk tube

-

Magnetic stir bar

Procedure:

-

A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

-

The reaction tube is evacuated and backfilled with nitrogen gas four times.

-

2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and this compound (0.5 mmol, 1.0 equiv.) are added sequentially to the Schlenk tube.

-

The tube is sealed with a screw cap and heated to 130 °C for 15 hours.

-

After the reaction period, the vessel is cooled to room temperature.

-

The reaction mixture is concentrated in vacuo.

-

The resulting residue is purified by silica gel chromatography to yield 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride.

Yield: 79%

Applications in Research and Drug Development

The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its superior electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group.[5] These properties make it a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals, as it can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity.

This compound serves as a key building block for introducing the SF₅ group onto various molecular scaffolds.[1] The nitro group can be readily reduced to an amine, providing a handle for further chemical transformations and the construction of more complex molecules.

The fluorine atoms in the SF₅ group also make it an excellent probe for ¹⁹F-NMR studies, a powerful technique in fragment-based drug discovery for screening and characterizing ligand-protein interactions.[8][9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For transportation purposes, it is classified as a Dangerous Good.[10]

Hazard and Precautionary Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the Pd-catalyzed direct arylation reaction described in the experimental protocols section.

Caption: Pd-catalyzed direct arylation workflow.

References

- 1. This compound CAS#: 2613-26-5 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 2613-26-5 [m.chemicalbook.com]

- 4. This compound | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 6. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Nitrophenylsulfur Pentafluoride, a versatile reagent and building block with significant potential in medicinal chemistry and materials science. The document details its physical and chemical characteristics, provides insights into its synthesis and reactivity, and explores the burgeoning role of the pentafluorosulfanyl (SF5) moiety in drug design. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical experimental details.

Introduction

This compound (CAS No. 2613-26-5) is an aromatic compound featuring a highly electronegative and sterically demanding pentafluorosulfanyl (SF5) group and a nitro (NO2) group on a benzene ring.[1][2][3][4][5] The unique electronic properties conferred by the SF5 group, often termed a "super-trifluoromethyl" group, make it an attractive moiety for modulating the physicochemical and biological properties of organic molecules.[6] This guide will delve into the core chemical properties of this compound, offering a technical resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C6H4F5NO2S | [1][2][3] |

| Molecular Weight | 249.16 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow to orange clear liquid | [4] |

| Melting Point | 0 °C | [4] |

| Boiling Point | 106 °C at 2 mm Hg | [4] |

| Density | 1.665 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.475 | [4] |

| Water Solubility | Difficult to mix in water | [4] |

| CAS Number | 2613-26-5 | [1][2][3] |

Synthesis

The synthesis of arylsulfur pentafluorides, including this compound, has evolved from early methods using hazardous reagents and affording low yields to more practical and efficient protocols.

Historical Synthetic Methods

Initial syntheses of arylsulfur pentafluorides involved the stepwise fluorination of diaryl disulfides with expensive and highly reactive reagents like silver difluoride (AgF2), often resulting in poor yields.[6] Another approach utilized molecular fluorine (F2), a highly toxic and corrosive gas, for the fluorination of bis(m-nitrophenyl) disulfide, which provided this compound in approximately 40% yield.[6] These methods, however, are not ideal for large-scale production due to safety concerns and high costs.

Modern Synthetic Approach: Two-Step Protocol

A more practical and widely adopted method involves a two-step process starting from the corresponding diaryl disulfide or aryl thiol.[6]

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride

The first step involves the reaction of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride (e.g., KF) to produce an arylsulfur chlorotetrafluoride intermediate.[6]

Step 2: Fluorination to Arylsulfur Pentafluoride

The resulting arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc difluoride (ZnF2), anhydrous hydrogen fluoride (HF), or antimony fluorides (SbF3/SbF5), to yield the final arylsulfur pentafluoride.[6]

Spectroscopic Properties

The structural characterization of this compound relies on various spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly informative for compounds containing the SF5 group, which typically displays a characteristic AX4 spin system. This results in a quintet for the apical fluorine (Fa) and a doublet for the four equatorial fluorines (Fe). The chemical shifts and coupling constants are sensitive to the electronic environment of the aromatic ring.

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity conferred by the nitro group and the unique properties of the pentafluorosulfanyl group.

Palladium-Catalyzed Direct Arylation

A notable application of this compound is its use in palladium-catalyzed direct arylation reactions. This allows for the formation of C-C bonds, enabling the synthesis of more complex molecular architectures.

Experimental Protocol: Pd-Catalyzed Direct Arylation of this compound with Bromobenzene

-

Materials:

-

(allylPdCl)₂ (2.5 mol%)

-

PCy₃·HBF₄ (7.5 mol%)

-

K₂CO₃ (1.8 equiv.)

-

2,2-dimethylbutyric acid (0.3 equiv.)

-

Bromobenzene (1.5 equiv.)

-

This compound (0.5 mmol, 1.0 equiv.)

-

Toluene (0.8 mL)

-

-

Procedure:

-

A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

-

The reaction tube is evacuated and backfilled with N₂ gas (repeated four times).

-

2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and this compound (0.5 mmol, 1.0 equiv.) are added sequentially.

-

The sealed tube is screw-capped and heated to 130 °C for 15 hours.

-

After cooling to room temperature, the reaction mixture is concentrated in vacuo.

-

The resulting residue is purified by silica gel chromatography to afford the desired biaryl product.

-

The Pentafluorosulfanyl (SF5) Group in Drug Development

The pentafluorosulfanyl group is gaining significant attention in medicinal chemistry as a bioisostere for other functional groups, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates.[7][8]

Properties and Advantages of the SF5 Group

-

High Electronegativity: The SF5 group is one of the most electron-withdrawing groups, which can significantly impact the acidity, basicity, and reactivity of a molecule.[8]

-

Lipophilicity: Despite its high polarity, the SF5 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and enhance its bioavailability.[8]

-

Metabolic Stability: The strong S-F bonds make the SF5 group exceptionally stable to metabolic degradation, potentially increasing the half-life of a drug.[8]

-

Bioisosterism: The SF5 group can act as a bioisosteric replacement for other groups like trifluoromethyl (CF3), tert-butyl, halogens, or even a nitro group, allowing for fine-tuning of a molecule's properties.[7]

Logical Workflow for SF5-Containing Drug Candidate Evaluation

The decision to incorporate an SF5 group into a drug candidate can be guided by a logical workflow that considers its potential impact on key drug-like properties.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical compound with a unique combination of properties that make it a valuable tool for synthetic chemists and drug development professionals. Its robust SF5 group offers a means to enhance the metabolic stability and lipophilicity of molecules, while the reactive nitro group provides a handle for further chemical transformations. As synthetic methodologies for introducing the SF5 group continue to improve, the applications of this compound and related compounds in the creation of novel therapeutics and materials are expected to expand significantly.

References

- 1. This compound | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2613-26-5 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 2613-26-5 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. sussex.figshare.com [sussex.figshare.com]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

An In-depth Technical Guide to the Molecular Structure of 3-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure of 3-Nitrophenylsulfur Pentafluoride, a compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the 3-nitro isomer, this guide leverages structural data from its close analogue, 4-Nitrophenylsulfur Pentafluoride, supplemented by established principles of arylsulfur pentafluoride chemistry.

Introduction

This compound (C₆H₄F₅NO₂S) is an aromatic compound featuring a highly electronegative and sterically demanding pentafluorosulfanyl (SF₅) group and a nitro (NO₂) group attached to a benzene ring.[1] The unique properties imparted by the SF₅ group, often considered a "super-trifluoromethyl" group, make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its precise molecular geometry is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its function in various applications.

Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, the crystal structure of its isomer, 4-Nitrophenylsulfur Pentafluoride, provides a reliable model for its geometric parameters. The key structural features are summarized below.

The Pentafluorosulfanyl (SF₅) Group

The sulfur atom in the SF₅ group adopts a slightly distorted octahedral geometry. It is bonded to one axial fluorine atom (F_ax), four equatorial fluorine atoms (F_eq), and the carbon atom of the phenyl ring.

The Phenyl Ring

The benzene ring is expected to be largely planar, with minor distortions possible due to the electronic effects of the bulky and electron-withdrawing SF₅ and NO₂ substituents.

The Nitro (NO₂) Group

The nitro group is also planar and, in the case of the 3-nitro isomer, is positioned meta to the pentafluorosulfanyl group.

Table 1: Predicted Bond Lengths for this compound (based on 4-Nitrophenylsulfur Pentafluoride data)

| Bond | Predicted Length (Å) |

| S - C | ~1.78 |

| S - F_ax | ~1.57 |

| S - F_eq | ~1.58 |

| C - C (avg) | ~1.39 |

| C - N | ~1.48 |

| N - O (avg) | ~1.22 |

Table 2: Predicted Bond Angles for this compound (based on 4-Nitrophenylsulfur Pentafluoride data)

| Angle | Predicted Angle (°) |

| F_ax - S - F_eq | ~89 |

| F_eq - S - F_eq | ~90, ~178 |

| C - S - F_ax | ~178 |

| C - S - F_eq | ~91 |

| O - N - O | ~124 |

| C - C - N | ~118 |

Table 3: Predicted Dihedral Angles for this compound (based on 4-Nitrophenylsulfur Pentafluoride data)

| Dihedral Angle | Predicted Angle (°) |

| C - C - S - F_ax | ~180 |

| C - C - S - F_eq | ~90 |

| C - C - C - N | ~0 or ~180 |

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of compounds like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, providing information free from intermolecular interactions present in the crystalline state.

Methodology:

-

Sample Introduction: A gaseous beam of the sample is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is scattered by the molecules in the gas jet.

-

Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle. This data is then used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived.

Spectroscopic Methods and Computational Chemistry

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide valuable information about the connectivity and chemical environment of atoms in a molecule. This data, when combined with quantum chemical calculations (e.g., Density Functional Theory - DFT), can be used to build and validate a detailed 3D model of the molecular structure. PubChem provides some IR and Raman spectral information for this compound.[1]

Methodology:

-

Spectra Acquisition: NMR, IR, and Raman spectra of the purified compound are recorded.

-

Computational Modeling: A theoretical model of the molecule is constructed, and its geometry is optimized using quantum chemical methods.

-

Validation: The predicted spectroscopic properties from the computational model are compared with the experimental spectra to validate the accuracy of the calculated structure.

Synthesis and Reactivity

The synthesis of arylsulfur pentafluorides, including the 3-nitro derivative, has been a subject of considerable research. Modern methods often involve a two-step process starting from diaryl disulfides.

Caption: General synthetic pathway to arylsulfur pentafluorides.

The presence of the electron-withdrawing nitro and pentafluorosulfanyl groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

Logical Relationships in Molecular Structure

The interplay between the substituents and the phenyl ring dictates the overall molecular geometry and electronic properties.

Caption: Interplay of substituents and molecular properties.

Conclusion

The molecular structure of this compound is characterized by a distorted octahedral SF₅ group and a planar nitro group attached to a phenyl ring. While direct experimental structural data remains elusive, analysis of its close isomer, 4-Nitrophenylsulfur Pentafluoride, provides a robust model for its key geometric parameters. A comprehensive understanding of this structure, obtained through a combination of experimental techniques and computational modeling, is essential for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

The Advent of "Super-Trifluoromethyls": A Technical Guide to the Discovery of Nitrophenylsulfur Pentafluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel functional groups that can dramatically influence the physicochemical properties of organic molecules is a cornerstone of modern chemical research, with profound implications for drug discovery, materials science, and agrochemicals. In this context, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety, boasting even greater electronegativity and lipophilicity than the well-established trifluoromethyl (CF₃) group. This technical guide provides an in-depth exploration of the discovery of a key class of SF₅-containing compounds: the nitrophenylsulfur pentafluorides. Their synthesis marked a critical step in accessing the unique chemical space offered by the SF₅ group and laid the groundwork for its broader application.

The Initial Breakthrough: Sheppard's Synthesis with Silver Difluoride

The first successful synthesis of an arylsulfur pentafluoride was reported in 1961 by William A. Sheppard.[1] His pioneering work involved the fluorination of diphenyl disulfide with the potent and expensive reagent, silver difluoride (AgF₂). While the yield of the parent compound, phenylsulfur pentafluoride, was a modest 9%, Sheppard astutely observed that the introduction of a deactivating nitro group on the aromatic ring significantly improved the reaction's efficiency. This led to the first synthesis of nitrophenylsulfur pentafluorides in yields of 15-30%.[1]

Experimental Protocol: Sheppard's Synthesis of Nitrophenylsulfur Pentafluorides

This protocol is based on the original work of W. A. Sheppard and should be conducted with extreme caution due to the hazardous nature of the reagents.

Materials:

-

Bis(nitrophenyl) disulfide (ortho-, meta-, or para-isomer)

-

Silver(II) fluoride (AgF₂)

-

Anhydrous, inert fluorocarbon solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane)

-

Anhydrous nitrogen or argon atmosphere

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Filtration apparatus (e.g., Celite pad)

-

Distillation apparatus

Procedure:

-

A thoroughly dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is charged with a suspension of silver(II) fluoride in the inert fluorocarbon solvent.

-

A solution of the corresponding bis(nitrophenyl) disulfide in the same solvent is added dropwise to the stirred suspension at room temperature.

-

An exothermic reaction ensues. The reaction temperature should be maintained, if necessary, with a cooling bath.

-

After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) for several hours to ensure complete reaction.

-

The reaction mixture is then cooled to room temperature, and the solid silver(I) fluoride byproduct is removed by filtration through a pad of Celite.

-

The filter cake is washed with fresh solvent to recover any residual product.

-

The combined filtrate is carefully concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization to yield the corresponding nitrophenylsulfur pentafluoride.

A More Efficient Route: Synthesis via Molecular Fluorine

In 2000, a significant advancement in the synthesis of nitrophenylsulfur pentafluorides was reported, employing direct fluorination with molecular fluorine (F₂).[1] This method offered a notable improvement in yield, affording the desired products in approximately 40% yield.[1] However, this procedure requires specialized equipment and extreme caution due to the highly toxic and reactive nature of fluorine gas.

Experimental Protocol: Synthesis of Nitrophenylsulfur Pentafluorides with Molecular Fluorine

This protocol involves the use of elemental fluorine and should only be performed by trained personnel in a specialized laboratory with a dedicated fluorine gas handling system and appropriate safety measures in place.

Materials:

-

Bis(p- or m-nitrophenyl) disulfide

-

A mixture of fluorine gas in nitrogen (e.g., 10% F₂ in N₂)

-

Anhydrous acetonitrile

-

A reactor suitable for gas-liquid reactions at low temperatures, equipped with a gas inlet, outlet, stirrer, and temperature control.

Procedure:

-

The bis(nitrophenyl) disulfide is dissolved in anhydrous acetonitrile in the specialized reactor.

-

The solution is cooled to a low temperature (e.g., -20 °C to 0 °C).

-

The diluted fluorine gas mixture is bubbled through the stirred solution at a controlled rate.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the excess fluorine gas is purged from the reactor with an inert gas (e.g., nitrogen).

-

The reaction mixture is carefully quenched and worked up.

-

The product is isolated and purified by standard techniques such as chromatography or recrystallization.

Quantitative Data

The discovery and subsequent optimization of synthetic routes to nitrophenylsulfur pentafluorides have been accompanied by thorough characterization of their physical and spectroscopic properties.

Physical Properties of Nitrophenylsulfur Pentafluorides

| Compound | Isomer | Melting Point (°C) | Boiling Point (°C / mmHg) |

| Nitrophenylsulfur Pentafluoride | 4-nitro (para) | 37-40[2] | 76-77 / 12[3] |

| Nitrophenylsulfur Pentafluoride | 3-nitro (meta) | 0[4] | 106 / 2[5] |

| Nitrophenylsulfur Pentafluoride | 2-nitro (ortho) | - | - |

Spectroscopic Data of Nitrophenylsulfur Pentafluorides

Spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds.

4-Nitrophenylsulfur Pentafluoride (para-isomer)

| Spectroscopy | Data |

| ¹H NMR | Available in spectral databases.[6] |

| ¹³C NMR | Available in spectral databases.[6] |

| ¹⁹F NMR | Available in spectral databases. |

| IR | Available in spectral databases.[7] |

| Mass Spec | GC-MS data available.[6] |

3-Nitrophenylsulfur Pentafluoride (meta-isomer)

| Spectroscopy | Data |

| ¹H NMR | Available in spectral databases. |

| ¹³C NMR | Available in spectral databases. |

| ¹⁹F NMR | Available in spectral databases. |

| IR | FTIR and ATR-IR spectra available.[8] |

| Mass Spec | GC-MS data available.[8] |

Visualizing the Synthesis: Experimental Workflows

The synthetic pathways to nitrophenylsulfur pentafluorides can be represented as logical workflows, providing a clear overview of the key transformations.

Conclusion

The discovery of nitrophenylsulfur pentafluorides was a pivotal moment in the development of organofluorine chemistry. The initial, albeit low-yielding, synthesis by William A. Sheppard demonstrated the feasibility of introducing the highly electronegative SF₅ group onto an aromatic ring, with the nitro group playing a crucial role in enhancing reactivity. Subsequent methodological improvements, such as the use of molecular fluorine, have provided more efficient access to these valuable compounds. The detailed experimental protocols and comprehensive quantitative data presented in this guide offer a valuable resource for researchers seeking to explore the unique properties and applications of the "super-trifluoromethyl" SF₅ group in drug design, materials science, and beyond. The continued exploration of the synthesis and reactivity of arylsulfur pentafluorides promises to unlock new frontiers in chemical innovation.

References

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. Page loading... [guidechem.com]

- 3. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | 4-Nitrophenylsulfur pentafluoride | SynQuest Laboratories [synquestlabs.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. lookchem.com [lookchem.com]

- 6. 4-Nitrophenylsulfur Pentafluoride | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 3-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Nitrophenylsulfur Pentafluoride (CAS No. 2613-26-5), a compound of increasing interest in medicinal chemistry and materials science. The unique electron-withdrawing nature and high lipophilicity of the pentafluorosulfanyl (SF₅) group impart distinct characteristics to the parent molecule, influencing its behavior in various chemical and biological systems. This document summarizes key quantitative physical data, details the experimental protocols for their determination, and provides a visual workflow for property analysis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and incorporation into novel molecular scaffolds. A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄F₅NO₂S | --INVALID-LINK-- |

| Molecular Weight | 249.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to tan liquid | --INVALID-LINK-- |

| Melting Point | 0 °C | --INVALID-LINK-- |

| Boiling Point | 106 °C at 2 mmHg | --INVALID-LINK-- |

| Flash Point | >110 °C (>230 °F) | --INVALID-LINK-- |

Optical and Other Properties

| Property | Value | Conditions | Source |

| Density | 1.665 g/mL | at 25 °C | --INVALID-LINK-- |

| Refractive Index (n_D) | 1.475 | at 20 °C | --INVALID-LINK-- |

| Water Solubility | Difficult to mix in water | Standard conditions | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the likely experimental methodologies for determining the physical properties of this compound, based on standard laboratory practices for organic compounds. The primary literature source for the synthesis and characterization of this compound is W. A. Sheppard's 1962 paper in the Journal of the American Chemical Society.[1] While the paper confirms the synthesis, specific details of the physical property measurements are not exhaustively described. Therefore, the following protocols represent established, general procedures.

Melting Point Determination

The melting point of this compound, reported as 0 °C, would be determined using a standard melting point apparatus.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar)

-

Sealed capillary tubes

-

Low-temperature thermometer or calibrated digital thermometer

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling bath (e.g., an ice-salt mixture) to solidify the sample.

-

The solidified sample in the capillary tube is then placed in the heating block of the melting point apparatus, which has been pre-cooled.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance like this, the range is expected to be narrow.

Boiling Point Determination under Reduced Pressure

Given that the boiling point is reported at a reduced pressure (106 °C at 2 mmHg), a vacuum distillation setup is employed.

Apparatus:

-

Short-path distillation apparatus or a small-scale distillation setup

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level (2 mmHg), as monitored by a manometer.

-

The sample is heated gently with continuous stirring.

-

The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath set to 25 °C until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and allowed to dry completely.

-

The constant temperature circulator is set to 20 °C and allowed to equilibrate with the refractometer prisms.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed, and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear demarcation.

-

The fine adjustment knob is used to center the borderline exactly on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

Caption: General workflow for determining the physical properties of this compound.

References

Spectroscopic Profile of 3-Nitrophenylsulfur Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-nitrophenylsulfur pentafluoride, a compound of interest in synthetic chemistry and drug discovery. The information is presented to facilitate research and development activities by providing key spectral data and experimental context.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a quick reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹⁹F NMR | ¹³C NMR | ¹H NMR |

| Chemical Shift (δ) ppm | Data not available | Data not available | Data not available |

| Multiplicity | Data not available | Data not available | Data not available |

| Coupling Constant (J) Hz | Data not available | Data not available | Data not available |

Note: Specific NMR data requires access to the supplementary information of Umemoto, T., et al. (2012). Beilstein Journal of Organic Chemistry, 8, 461–471.

Vibrational Spectroscopy

| Technique | Key Peaks (cm⁻¹) |

| Infrared (IR) Spectroscopy | Specific peak data not available. Expected absorptions for nitro (NO₂) and C-S, S-F bonds. |

| Raman Spectroscopy | Specific peak data not available. |

Mass Spectrometry (MS)

| Technique | Key m/z Values |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Specific m/z data not available. Expected molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A practical method for the synthesis of arylsulfur pentafluorides, including the 3-nitro derivative, has been described by Umemoto, et al. The synthesis is a two-step process:

-

Formation of Arylsulfur Chlorotetrafluoride: This step involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.

-

Fluorination to Arylsulfur Pentafluoride: The resulting arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc difluoride (ZnF₂), to yield the final arylsulfur pentafluoride.

For the specific synthesis of this compound, bis(3-nitrophenyl) disulfide would be the starting material. The detailed experimental conditions, including reagent quantities, reaction times, and purification methods, are provided in the supplementary information of the aforementioned publication.

Spectroscopic Analysis

The following are generalized protocols for the spectroscopic characterization of this compound, based on commonly used instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H and ¹³C, and a corresponding frequency for ¹⁹F).

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹⁹F NMR, a common reference standard is CFCl₃.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[1]

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy:

-

Instrumentation: A high-resolution FT-Raman spectrometer, for example, a Bruker MultiRAM, is suitable for this analysis.[1]

-

Sample Preparation: The sample can be analyzed directly in a glass vial or capillary tube.

-

Data Acquisition: A laser source (e.g., Nd:YAG at 1064 nm) is used to irradiate the sample, and the scattered light is collected and analyzed.

Mass Spectrometry (MS):

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is a common setup for the analysis of volatile compounds like this compound.

-

Sample Preparation: The sample is diluted in a suitable solvent and injected into the GC.

-

Data Acquisition: The GC separates the components of the sample, which are then ionized (e.g., by electron impact) and analyzed by the mass spectrometer to determine their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Nitrophenylsulfur Pentafluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Nitrophenylsulfur Pentafluoride (3-NPSF), a key building block in modern medicinal and materials chemistry. The pentafluorosulfanyl (SF₅) group is of significant interest due to its unique electronic properties, metabolic stability, and lipophilicity, often being described as a "super-trifluoromethyl" group. This guide details the compound's stability, methods of synthesis, and key aspects of its reactivity, with a focus on experimental data and protocols relevant to synthetic applications.

Physicochemical Properties and Stability

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 2613-26-5 | [4] |

| Molecular Formula | C₆H₄F₅NO₂S | [4] |

| Molecular Weight | 249.16 g/mol | [3][4] |

| Melting Point | 0 °C | [1][4] |

| Boiling Point | 106 °C @ 2 mm Hg | [1][4][5] |

| Density | 1.665 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.475 | [4][5] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| Water Solubility | Difficult to mix in water. | [1][4][5] |

| Hazard Codes | Xi, T, Xn | [1][4] |

Synthesis of this compound

The synthesis of nitrophenylsulfur pentafluorides can be achieved through the direct fluorination of the corresponding disulfide. This method, while effective for electron-deficient systems, requires the use of highly hazardous elemental fluorine (F₂).

Experimental Protocol: Synthesis from Bis(3-nitrophenyl) disulfide

A common method involves the oxidative fluorination of bis(3-nitrophenyl) disulfide.

-

Reactants: Bis(m-nitrophenyl) disulfide, Fluorine (F₂) gas diluted with Nitrogen (N₂).

-

Solvent: Acetonitrile (MeCN).

-

Procedure: Bis(m-nitrophenyl) disulfide is dissolved in acetonitrile at low temperature. A mixture of fluorine gas diluted with nitrogen (e.g., 1:9 v/v) is then bubbled through the solution.[6]

-

Yield: This reaction reportedly produces this compound in approximately 40% yield.[6]

-

Caution: This procedure involves elemental fluorine, which is a highly toxic, corrosive, and explosive gas, requiring specialized equipment and extreme caution.[6]

A general, more practical two-step method for producing various arylsulfur pentafluorides has also been developed.[6] This involves the initial formation of an arylsulfur chlorotetrafluoride intermediate from a diaryl disulfide, followed by conversion to the final arylsulfur pentafluoride.[6]

References

- 1. This compound CAS#: 2613-26-5 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 2613-26-5 [m.chemicalbook.com]

- 6. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

A Technical Guide to the Synthesis of Arylsulfur Pentafluorides from Aryl Disulfides

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into aromatic systems has garnered significant attention across the chemical sciences, particularly in medicinal chemistry and materials science.[1][2] The SF₅ group is often considered a "super-trifluoromethyl" moiety due to its greater electronegativity and lipophilicity, which can impart unique and desirable properties to organic molecules, including enhanced metabolic stability and thermal resistance.[1][2] Among the various synthetic routes to arylsulfur pentafluorides (ArSF₅), the transformation of aryl disulfides (ArSSAr) represents a foundational and continually evolving strategy. This technical guide provides an in-depth overview of the core methodologies for this conversion, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application.

Core Synthetic Strategies

The synthesis of arylsulfur pentafluorides from aryl disulfides can be broadly categorized into two main approaches:

-

Direct Oxidative Fluorination: This single-step approach involves the direct conversion of an aryl disulfide to the corresponding arylsulfur pentafluoride using a strong fluorinating agent.

-

Two-Step Synthesis via Arylsulfur Chlorotetrafluoride: This method proceeds through the initial formation of a stable arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, which is subsequently converted to the final ArSF₅ product via a halogen exchange reaction.

Direct Oxidative Fluorination of Aryl Disulfides

The direct oxidation of aryl disulfides was the first reported method for accessing arylsulfur pentafluorides.[3] While conceptually straightforward, these methods often contend with challenges of low yields and limited substrate scope, necessitating the use of potent and sometimes hazardous fluorinating agents.[3]

Key Fluorinating Agents and Methodologies

Several reagents have been employed for the direct oxidative fluorination of aryl disulfides:

-

Silver(II) Fluoride (AgF₂): This was the reagent used in the pioneering synthesis of phenylsulfur pentafluoride by Sheppard in 1960.[4][5] The reaction involves heating the disulfide with AgF₂. However, this method is often hampered by low yields, typically around 9% for the parent phenylsulfur pentafluoride.[4][5] For deactivated substrates, such as those with nitro groups, yields can be improved to 15-30%.[6]

-

Elemental Fluorine (F₂): The use of molecular fluorine, often diluted with an inert gas like nitrogen, offers another route. For instance, bis(p- or m-nitrophenyl) disulfide can be converted to the corresponding nitrophenylsulfur pentafluoride in approximately 40% yield.[4][5] This method's scope and limitations have been studied, with a hybrid batch-flow process showing improved yields for some substrates.[3][7]

-

Xenon Difluoride (XeF₂): XeF₂ has also been utilized as a fluorinating agent for this transformation. However, the reported yield for the synthesis of phenylsulfur pentafluoride from diphenyl disulfide using XeF₂ is modest, at only 25%.[4]

Reaction Mechanism Overview

The direct fluorination is believed to proceed through a radical mechanism, especially when using elemental fluorine.[7] The process is initiated by the attack of a fluorine radical on the arylsulfur trifluoride (ArSF₃) intermediate, which is formed in situ.[7]

Caption: Proposed radical mechanism for direct fluorination.

Two-Step Synthesis via Arylsulfur Chlorotetrafluoride

A more practical and widely applicable method for the synthesis of arylsulfur pentafluorides from aryl disulfides involves a two-step process.[2][4][5] This strategy offers significant improvements in terms of yield, cost, and scalability.[2]

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

The first step involves the oxidative chlorofluorination of the aryl disulfide to form an arylsulfur chlorotetrafluoride intermediate. This is typically achieved by treating the disulfide with chlorine gas in the presence of an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF).[4][5]

Caption: Workflow for ArSF₄Cl synthesis.

A postulated mechanism for this transformation involves several intermediates, including arylsulfenyl chloride (ArSCl) and arylsulfur trifluoride (ArSF₃).[2] The reaction is a slow process, likely due to an equilibrium step in the later stages of the fluorination.[4]

Step 2: Halogen Exchange to form Arylsulfur Pentafluoride (ArSF₅)

The isolated arylsulfur chlorotetrafluoride is then converted to the final arylsulfur pentafluoride product through a chlorine-fluorine exchange reaction.[3] This is accomplished by treating the ArSF₄Cl intermediate with a suitable fluoride source.[4][5]

Common fluoride sources for this step include:

-

Zinc(II) Fluoride (ZnF₂)

-

Hydrogen Fluoride (HF)

-

Antimony(III/V) Fluorides (e.g., SbF₃, SbF₅)

-

Silver(I) Fluoride (AgF)[3]

-

Silver(I) Tetrafluoroborate (AgBF₄)[3]

Caption: Halogen exchange for ArSF₅ synthesis.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various arylsulfur pentafluorides from their corresponding disulfides using different methodologies.

Table 1: Direct Oxidative Fluorination of Aryl Disulfides

| Aryl Disulfide (ArSSAr) | Fluorinating Agent | Yield (%) | Reference |

| Diphenyl disulfide | AgF₂ | 9 | [4][5] |

| Bis(p-nitrophenyl) disulfide | AgF₂ | 15-30 | [6] |

| Bis(m-nitrophenyl) disulfide | AgF₂ | 15-30 | [6] |

| Bis(p-nitrophenyl) disulfide | F₂/N₂ | ~40 | [4][5] |

| Bis(m-nitrophenyl) disulfide | F₂/N₂ | ~40 | [4][5] |

| Diphenyl disulfide | XeF₂ | 25 | [4] |

Table 2: Two-Step Synthesis of Arylsulfur Pentafluorides via ArSF₄Cl

Note: Yields for the two-step process are often reported for the overall conversion from the aryl disulfide or aryl thiol. The data below reflects the yields for the halogen exchange step where specified, or the overall yield.

| Arylsulfur Chlorotetrafluoride (ArSF₄Cl) | Fluoride Source | Yield (%) | Reference |

| Phenylsulfur chlorotetrafluoride | ZnF₂ | High (not specified) | [2][4] |

| Phenylsulfur chlorotetrafluoride | HF | High (not specified) | [2][4] |

| Phenylsulfur chlorotetrafluoride | Sb(III/V) fluorides | High (not specified) | [2][4] |

| Various ArSF₄Cl derivatives | AgF | Good to excellent | [3] |

| Various ArSF₄Cl derivatives | AgBF₄ | Good to excellent | [3] |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) from Aryl Disulfide

Materials:

-

Aryl disulfide (1.0 eq)

-

Potassium fluoride (KF, dried, 8.0 eq)

-

Acetonitrile (anhydrous)

-

Chlorine gas (Cl₂)

Procedure:

-

A flame-dried reaction vessel is charged with the aryl disulfide and potassium fluoride under an inert atmosphere.

-

Anhydrous acetonitrile is added, and the suspension is cooled to the desired temperature (typically 0 °C to room temperature).

-

Chlorine gas is bubbled through the stirred suspension. The amount of chlorine added is typically in excess (e.g., 5.0 eq per mole of disulfide).[2]

-

The reaction progress is monitored by an appropriate technique (e.g., ¹⁹F NMR).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is removed under reduced pressure.

-

The crude arylsulfur chlorotetrafluoride is purified by distillation or recrystallization.

This protocol is a generalized representation based on the methods described by Umemoto et al.[2][4][5]

Protocol 2: General Procedure for the Conversion of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) to Arylsulfur Pentafluoride (ArSF₅)

Materials:

-

Arylsulfur chlorotetrafluoride (1.0 eq)

-

Fluoride source (e.g., ZnF₂, HF, AgF)

-

Appropriate solvent (if necessary)

Procedure:

-

The arylsulfur chlorotetrafluoride is placed in a suitable reaction vessel, which may be made of a material resistant to HF if it is used (e.g., Teflon).

-

The fluoride source is added to the reaction vessel. The stoichiometry will depend on the specific reagent used.

-

The reaction mixture is heated or stirred at room temperature, depending on the reactivity of the fluoride source.

-

The reaction is monitored until the starting material is consumed.

-

The product is isolated by filtration to remove inorganic byproducts, followed by distillation or recrystallization of the crude product.

This is a general protocol based on the halogen exchange reactions described in the literature.[2][4][5]

Conclusion

The synthesis of arylsulfur pentafluorides from aryl disulfides has evolved from low-yielding, direct fluorination methods to more robust and practical two-step strategies. The development of the arylsulfur chlorotetrafluoride intermediate has been pivotal in enabling the synthesis of a wider range of ArSF₅ compounds with improved yields and scalability. This advancement has made the unique properties of the SF₅ group more accessible for applications in drug discovery, agrochemicals, and materials science. The choice of synthetic route will depend on the specific substrate, desired scale, and available reagents. For broader applicability and higher yields, the two-step process is generally the preferred method in modern synthetic chemistry.

References

- 1. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Nitrophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylsulfur pentafluoride is a valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the pentafluorosulfanyl (SF₅) group imparts unique properties to molecules, including high electronegativity, thermal and chemical stability, and increased lipophilicity.[1][2] These characteristics can significantly enhance the biological activity and pharmacokinetic profiles of drug candidates.[1][2]

It is a common misconception that aryl-SF₅ compounds, such as this compound, readily act as general fluorinating agents by donating their fluorine atoms. The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and stable, making the direct transfer of fluorine atoms to a substrate energetically unfavorable under typical synthetic conditions.[2][3] The primary utility of this compound lies in its use as a building block, where the entire nitrophenylsulfur pentafluoride moiety is incorporated into a larger molecule, which can then be further functionalized.

These application notes provide an overview of the key applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols and safety information are also provided to ensure safe and effective use in the laboratory.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 2613-26-5 |

| Molecular Formula | C₆H₄F₅NO₂S |

| Molecular Weight | 249.16 g/mol |

| Appearance | Colorless to tan liquid |

| Boiling Point | 106 °C at 2 mmHg |

| Density | 1.665 g/mL at 25 °C |

Safety Precautions:

This compound is a toxic and irritant compound. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a substrate in cross-coupling reactions to introduce the 3-nitrophenyl-SF₅ moiety into target molecules. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Palladium-Catalyzed Direct Arylation

A key application of this compound is its use in palladium-catalyzed direct C-H arylation reactions. This method allows for the efficient formation of carbon-carbon bonds between the electron-deficient this compound and various aryl partners.

Experimental Protocol: Palladium-Catalyzed Direct Arylation of this compound with Bromobenzene

This protocol describes the synthesis of 2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl.

Materials:

-

This compound

-

Bromobenzene

-

(allylPdCl)₂

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Potassium carbonate (K₂CO₃)

-

2,2-Dimethylbutyric acid

-

Toluene, anhydrous

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

-

Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three more times.

-

Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and this compound (0.5 mmol, 1.0 equiv.) to the Schlenk tube via syringe.

-

Seal the tube and heat the reaction mixture to 130 °C for 15 hours.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Purify the residue by silica gel chromatography to afford the desired product.

Table 2: Reaction Parameters for the Pd-Catalyzed Direct Arylation

| Parameter | Value |

| Catalyst | (allylPdCl)₂ |

| Ligand | PCy₃·HBF₄ |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | 130 °C |

| Time | 15 hours |

Logical Workflow for Pd-Catalyzed Direct Arylation

Caption: Workflow for the palladium-catalyzed direct arylation of this compound.

Future Directions and Related Applications

While this compound itself is not a direct fluorinating agent, the broader class of aryl-SF₅ compounds is of significant interest in medicinal chemistry.[1] The development of methods for the late-stage introduction of the SF₅ group is an active area of research. Furthermore, the unique properties of the SF₅ group are being explored in the design of novel materials and agrochemicals.[1] A specialized application that does involve fluorine transfer is the isotopic exchange radiofluorination of the pentafluorosulfanyl group, which is a promising method for the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers.[6] This technique, however, is not a general method for fluorination in synthetic organic chemistry.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules containing the pentafluorosulfanyl group. Its primary utility is not as a fluorinating agent, but as a substrate in cross-coupling reactions that introduce the entire 3-nitrophenyl-SF₅ moiety. The provided protocol for palladium-catalyzed direct arylation serves as a key example of its application. Understanding the true reactivity of this compound is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. worldscientific.com [worldscientific.com]

- 4. This compound CAS#: 2613-26-5 [amp.chemicalbook.com]

- 5. This compound | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Pharmaceutical Synthesis: Modern Applications in Drug Development

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The landscape of pharmaceutical synthesis is undergoing a significant transformation, driven by innovative technologies that enhance efficiency, safety, and sustainability. These advancements are crucial for researchers, scientists, and drug development professionals in accelerating the discovery and production of new medicines. This report details the application of three key technologies—Flow Chemistry, Biocatalysis, and Late-Stage Functionalization—in the synthesis of vital active pharmaceutical ingredients (APIs), providing detailed protocols and quantitative data to support their adoption in research and manufacturing.

Key Technology Applications:

-

Flow Chemistry: Continuous flow manufacturing is revolutionizing API synthesis by offering superior control over reaction conditions, leading to higher yields, improved safety, and scalability. Case studies on the synthesis of Rufinamide, Artemisinin, and Ibuprofen demonstrate the power of this technology.

-

Biocatalysis: Leveraging the specificity of enzymes, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic synthesis of Sitagliptin and Molnupiravir showcases the potential for developing more sustainable and efficient pharmaceutical manufacturing processes.

-

Late-Stage Functionalization: This strategy allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of new drug analogs for structure-activity relationship studies. A photoredox-catalyzed deuteration of Celecoxib will be examined as an example of this powerful technique.

Application Note 1: Continuous Flow Synthesis of APIs

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, enabling more efficient, scalable, and safer production of APIs.[1][2] By conducting reactions in continuously flowing streams within small-volume reactors, this method offers precise control over parameters like temperature, pressure, and residence time.[1][3] This enhanced control leads to higher yields, improved selectivity, and reduced formation of byproducts.[2] Flow chemistry is particularly advantageous for handling hazardous or highly exothermic reactions and facilitates seamless scaling from laboratory to commercial production.[2]

Case Study 1: Rufinamide

Rufinamide, an anti-epileptic drug, can be synthesized in a three-step continuous flow process with an impressive overall yield of 92% and a total residence time of just 11 minutes. This convergent synthesis involves the in-line generation of unstable intermediates, which are immediately consumed in the subsequent step, thus avoiding hazardous accumulation.[4] The key cycloaddition reaction is efficiently catalyzed by the copper tubing of the reactor itself.

Quantitative Data: Continuous Flow Synthesis of Rufinamide [4]

| Parameter | Step 1: Azide Formation | Step 2: Amide Formation | Step 3: Cycloaddition | Overall |

| Starting Materials | 2,6-Difluorobenzyl bromide, Sodium azide | Methyl propiolate, Ammonium hydroxide | 2-(azidomethyl)-1,3-difluorobenzene, Propiolamide | - |

| Solvent | DMSO | Neat/Aqueous NH3 | DMSO | - |

| Temperature (°C) | Room Temperature | Ice-water bath | 110 | - |

| Pressure (psi) | - | - | 100 | - |

| Residence Time | ~4.8 min | ~4.6 min | 6.2 min | 11 min |

| Yield (%) | Not isolated | Not isolated | - | 92% |

| Productivity | - | - | - | 215 mg/hr |

Experimental Protocol: Fully Continuous Synthesis of Rufinamide [1]

-

Reagent Preparation:

-

Feed A: A 1 M solution of 2,6-difluorobenzyl bromide in DMSO.

-

Feed B: A 0.5 M solution of sodium azide in DMSO.

-

Feed C: Neat methyl propiolate.

-

Feed D: ~28% aqueous ammonium hydroxide.

-

-

Pumping and Mixing:

-

Pump Feed A at 16.5 µL/min and Feed B at 41.3 µL/min. Mix in a T-mixer and pass through a 57 µL PFA reactor at room temperature to form 2-(azidomethyl)-1,3-difluorobenzene.

-

Simultaneously, pump Feed C at 2.2 µL/min and Feed D at 6.6 µL/min. Mix and pass through a 40 µL PFA reactor in an ice-water bath to form propiolamide.

-

-

Cycloaddition:

-

Combine the outlets from the two reactors with a T-mixer.

-

Pass the combined stream through a 431 µL copper tubing reactor heated to 110 °C and equipped with a 100 psi back-pressure regulator.

-

-

Work-up and Isolation:

-

Allow the system to reach a steady state (approx. 44 minutes).

-

Collect the reaction mixture. Add water (2x volume) to precipitate the product.

-

Stir the slurry for 15 minutes, then filter.

-

Wash the solid with water and dry under vacuum to afford Rufinamide as an off-white solid.

-

Experimental Workflow: Continuous Synthesis of Rufinamide

Caption: Convergent three-step continuous flow synthesis of Rufinamide.

Case Study 2: Artemisinin

Artemisinin, a crucial anti-malarial drug, can be produced via a semi-synthesis from dihydroartemisinic acid (DHAA) using a continuous-flow photochemical process.[5] This method utilizes photochemically generated singlet oxygen to achieve a 65% yield with a short residence time.[5][6] The flow setup allows for efficient gas-liquid mass transfer and precise control of irradiation, which are challenging in traditional batch reactors.[6]

Quantitative Data: Continuous Flow Synthesis of Artemisinin [5][6]

| Parameter | Value |

| Starting Material | Dihydroartemisinic acid (DHAA) |

| Key Reagent | Singlet Oxygen (generated in-situ) |

| Photosensitizer | Tetraphenylporphyrin (TPP) or 9,10-Dicyanoanthracene (DCA) |

| Solvent | Toluene |

| Acid Catalyst | Trifluoroacetic acid (TFA) |

| Light Source | 420 nm LEDs |

| Temperature (°C) | -25 |

| Pressure (bar) | 10 |

| Residence Time | < 2 minutes |

| Yield (%) | 65% |

Experimental Protocol: Continuous Flow Synthesis of Artemisinin [6]

-

Feed Solution Preparation: Prepare a toluene solution containing DHAA (0.5 M), 9,10-dicyanoanthracene (DCA, 0.5 mol%), and trifluoroacetic acid (TFA).

-

Photochemical Reaction:

-

Pump the feed solution and oxygen gas through a photoreactor constructed from transparent tubing wrapped around a 420 nm LED light source.

-

Maintain the reactor temperature at -25 °C and the pressure at 10 bar to enhance oxygen solubility.

-

-

Reaction Quench and Product Isolation:

-

The output from the reactor contains Artemisinin.

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization.

-

Experimental Workflow: Continuous Synthesis of Artemisinin

Caption: Photochemical continuous flow semi-synthesis of Artemisinin.

Case Study 3: Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized in a three-step continuous flow process with an overall yield of 83% and a remarkably short total residence time of three minutes.[7][8] This synthesis utilizes common, inexpensive reagents and demonstrates the safe handling of aggressive reagents and exothermic reactions in a flow system.[7]

Quantitative Data: Continuous Flow Synthesis of Ibuprofen [7][8]

| Parameter | Step 1: Friedel-Crafts | Step 2: 1,2-Aryl Migration | Step 3: Hydrolysis | Overall |

| Starting Materials | Isobutylbenzene, Propionyl chloride | Intermediate, Trimethyl orthoformate | Ester intermediate, NaOH | - |

| Catalyst/Reagent | AlCl3 | Iodine monochloride (ICl) | - | - |

| Solvent | Neat | DMF | Water | - |